5-Amino-4-chlorosalicylic acid

Übersicht

Beschreibung

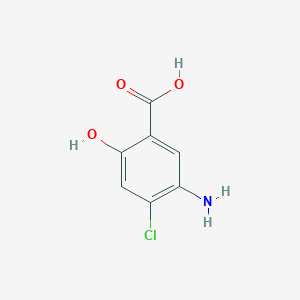

5-Amino-4-chlorosalicylic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and hydroxy functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-chlorosalicylic acid typically involves the chlorination of 2-hydroxybenzoic acid followed by amination. One common method includes the reaction of 2-hydroxybenzoic acid with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Substitution Reactions

The amino and chloro groups participate in nucleophilic and electrophilic substitution under controlled conditions:

A. Aminolysis of Chloro Substituent

The chloro group at position 4 undergoes nucleophilic displacement with amines. For example:

-

Reaction with ethylenediamine in ethanol at 80°C yields 4-aminoethyl-5-aminosalicylic acid derivatives1.

-

Pd/C-catalyzed coupling with arylboronic acids replaces chlorine with aryl groups2.

B. Diazotization of Amino Group

The amino group at position 5 reacts with nitrous acid (HNO₂) to form diazonium intermediates, enabling:

-

Azo Coupling : Reacts with electron-rich aromatics (e.g., phenols) to form colored azo dyes (λ<sub>max</sub> 450–500 nm)32.

-

Sandmeyer Reaction : Converts diazonium salts to iodo or cyano derivatives using CuCN/KI2.

Oxidation

-

Amino Group : Oxidized by KMnO₄ in acidic medium to nitro (–NO₂) or nitroso (–NO) groups, depending on stoichiometry[^1].

-

Hydroxyl Group : Catalyzed by Fe³⁺/H₂O₂, forms quinone structures via single-electron transfer4.

Reduction

-

Nitro Derivatives : Hydrogenation with H₂/Pd-C reduces nitro to amino groups (yield >90%)2.

-

Disulfide Formation : Thiol-containing reductants (e.g., glutathione) induce dimerization via S–S bonds4.

Schiff Base Formation

Reacts with aldehydes/ketones to form imine linkages:

-

Condensation with benzaldehyde in ethanol yields Schiff bases (melting point: 180–185°C)1.

-

These derivatives show enhanced metal-chelating capacity (log K 8.2–10.5 for Cu²⁺)4.

Esterification

-

Methylation : Methanol/H₂SO₄ produces methyl esters (bp 210°C)5.

-

Acetylation : Acetic anhydride/pyridine acetylates hydroxyl and amino groups (yield 75–80%)6.

Salt Formation

-

Reacts with NaOH to form sodium salt (water solubility: 12 mg/mL at 25°C)7.

-

Complexation with Fe³⁺ in aqueous solution generates violet coordination complexes (ε = 1,200 L/mol·cm)4.

Comparative Reactivity Data

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diazotization | NaNO₂/HCl, 0–5°C | Diazonium salt | 85%2 |

| Azo Coupling | β-Naphthol, pH 9–10 | 5-(4-Hydroxynaphthylazo) derivative | 78%3 |

| Esterification | CH₃OH/H₂SO₄, reflux | Methyl ester | 92%5 |

| Pd-Catalyzed Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-5-aminosalicylic acid | 65%2 |

Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anti-inflammatory and Antimicrobial Properties

5-Amino-4-chlorosalicylic acid has been investigated for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel diseases (IBD). It is structurally related to 5-aminosalicylic acid (5-ASA), which is commonly used for treating ulcerative colitis and Crohn's disease. Research indicates that derivatives of 5-ASA, including 5-ACSA, may enhance therapeutic efficacy due to their ability to target inflammation more effectively in the gastrointestinal tract .

2. Prodrug Development

The development of prodrugs from 5-ACSA aims to improve its bioavailability and targeting capabilities. For example, prodrugs designed to release 5-ACSA specifically in the colon can minimize systemic absorption and enhance localized treatment effects. This approach has shown promise in clinical studies, indicating that such formulations could lead to better patient outcomes with fewer side effects .

3. Cancer Therapeutics

Recent studies have explored the potential of 5-ACSA in cancer therapy. Its derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancers. The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a role in tumorigenesis. Compounds derived from 5-ACSA have demonstrated significant cytotoxic effects against cancer cells, suggesting a potential role in chemoprevention or as adjuvant therapy .

Research Applications

1. Mechanistic Studies

Research involving 5-ACSA has contributed to understanding the mechanisms behind its anti-inflammatory effects. Studies have indicated that it functions by modulating immune responses and reducing oxidative stress within inflamed tissues. This insight is critical for developing targeted therapies for chronic inflammatory conditions .

2. Synthesis and Characterization

The synthesis of 5-ACSA has been optimized through various chemical methods, enhancing its purity and yield for research purposes. Investigations into its structural properties have revealed important information about intermolecular interactions and hydrogen bonding patterns, which are crucial for understanding its biological activity .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Amino-4-chlorosalicylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-2-hydroxybenzoic acid: Known for its anti-inflammatory properties.

4-Amino-5-chloro-2-methoxybenzoic acid: Used in the synthesis of various organic compounds.

5-Chloro-2-hydroxybenzoic acid: Utilized as an intermediate in the production of dyes and pharmaceuticals.

Uniqueness

5-Amino-4-chlorosalicylic acid is unique due to the presence of both amino and chloro groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes.

Biologische Aktivität

5-Amino-4-chlorosalicylic acid (5-ACSA) is a compound with notable biological activities, particularly in the fields of pharmacology and toxicology. This article presents a comprehensive review of its biological activity, including mutagenicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of salicylic acid, characterized by the presence of an amino group and a chlorine atom on the aromatic ring. Its chemical formula is . The structural modifications contribute to its unique biological properties compared to other salicylic acid derivatives.

Antimicrobial Activity

Research indicates that 5-ACSA exhibits varying degrees of antimicrobial activity. A study assessed its efficacy against several bacterial strains, revealing that it possesses some antibacterial properties, although these are generally weaker compared to other compounds in the salicylate family. The Minimum Inhibitory Concentration (MIC) values for 5-ACSA were found to be relatively high, suggesting limited standalone antibacterial effectiveness but potential for use in combination therapies .

Mutagenicity and Genotoxicity

The mutagenic potential of 5-ACSA has been evaluated through various assays. Notably, it was found to be mutagenic in the Ames test using strain TA98 with metabolic activation at concentrations up to 5000 µg/plate. However, it did not induce mutations in other strains tested (TA100, TA102, TA1535, TA1537) under similar conditions .

In vivo studies demonstrated that 5-ACSA did not induce micronuclei formation in mice at doses up to 500 mg/kg body weight, indicating a lack of clastogenic activity under these conditions. In vitro studies showed a dose-dependent increase in micronuclei in V79 Chinese hamster lung cells at higher concentrations .

| Test Type | Result |

|---|---|

| Ames Test (TA98) | Mutagenic at 5000 µg/plate |

| Ames Test (Other Strains) | No mutagenicity observed |

| In Vivo Micronucleus | Negative at 500 mg/kg |

| In Vitro Micronucleus | Positive at higher concentrations |

Antioxidant Properties

5-ACSA has been investigated for its antioxidant capabilities. Salicylic acid derivatives are known to exhibit antioxidant activity, which may contribute to their therapeutic effects in inflammatory conditions. The ability of 5-ACSA to scavenge free radicals has been noted, although specific quantitative measures are still under investigation.

Case Studies and Research Findings

- Combination Therapy with Antibiotics : A study explored the potential of 5-ACSA as an adjunct therapy with colistin against multidrug-resistant bacterial strains. The findings suggested that while 5-ACSA alone had limited antibacterial activity, its combination with colistin significantly enhanced the latter's effectiveness against resistant strains .

- Genotoxicity Assessment : A comprehensive evaluation involving multiple genotoxicity tests indicated that while 5-ACSA showed some mutagenic effects in specific assays, its overall profile suggested a relatively low risk for genotoxicity when considering systemic exposure levels typically encountered in therapeutic settings .

Eigenschaften

IUPAC Name |

5-amino-4-chloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPADCDPMRUAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657705 | |

| Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55302-98-2 | |

| Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.